R-138727

P2Y12 Antagonism Radioligand Binding Platelet Inhibition

R-138727 is the pharmacologically active metabolite of prasugrel, the direct molecular entity responsible for irreversible P2Y12 receptor antagonism. Unlike generic P2Y12 inhibitors, R-138727 provides complete, irreversible receptor blockade—the definitive reference standard for LC-MS/MS method validation, pharmacokinetic profiling (Tmax ~30 min, t1/2 ~4 h), and in vitro platelet studies. Its metabolic stability against CYP3A4 inhibitors makes it a critical control for DDI investigations. Procure high-purity R-138727 to ensure accurate, reproducible, and compound-specific research outcomes.

Molecular Formula C18H20FNO3S
Molecular Weight 349.4 g/mol
CAS No. 239466-74-1
Cat. No. B028038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-138727
CAS239466-74-1
Synonyms(2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic Acid Hydrochloride; 
Molecular FormulaC18H20FNO3S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S
InChIInChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)/b12-9-
InChIKeyZWUQVNSJSJHFPS-XFXZXTDPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-138727 (239466-74-1): The Active Metabolite of Prasugrel as a P2Y12 Receptor Antagonist


R-138727 is the pharmacologically active metabolite of the third-generation thienopyridine prodrug, prasugrel [1]. It functions as a potent, irreversible, and selective antagonist of the platelet P2Y12 adenosine diphosphate (ADP) receptor, thereby inhibiting ADP-mediated platelet activation and aggregation [2]. Unlike its parent compound, R-138727 is the direct molecular entity responsible for the in vivo antiplatelet effect, making it the essential reference standard for pharmacokinetic, pharmacodynamic, and in vitro studies related to prasugrel [3].

Why R-138727 Cannot Be Substituted with the Active Metabolite of Clopidogrel or Other P2Y12 Inhibitors


Generic substitution among P2Y12 inhibitors or their active metabolites is scientifically invalid due to fundamental differences in potency, binding kinetics, metabolic pathways, and resulting pharmacodynamic profiles [1]. R-138727 is formed via a more efficient, primarily CYP3A4/2B6-dependent pathway, leading to a more rapid and consistent platelet inhibition compared to the active metabolite of clopidogrel, whose formation is reliant on multiple, highly polymorphic CYP enzymes (including CYP2C19) [2]. Furthermore, R-138727 exhibits distinct in vitro potency and binding characteristics compared to direct-acting antagonists like cangrelor, and its irreversible binding mechanism fundamentally differs from the reversible binding of ticagrelor [3]. These disparities preclude any assumption of functional equivalence and necessitate the use of compound-specific reference materials for accurate research, assay development, and pharmacokinetic modeling.

Quantitative Differentiation of R-138727: Head-to-Head Evidence Against Comparators


Complete versus Partial P2Y12 Receptor Binding Saturation

R-138727 achieves complete and potent blockade of the platelet P2Y12 receptor, a level of inhibition not attainable by the active metabolite of clopidogrel at clinically relevant exposures. In a direct radioligand binding assay using (33)P 2-MeSADP, a concentration of 30 µmol/L R-138727 resulted in complete inhibition of binding, while clopidogrel administration (and by extension, its active metabolite) only achieved partial inhibition under the same experimental conditions [1].

P2Y12 Antagonism Radioligand Binding Platelet Inhibition

Differential Pharmacodynamic Impact of CYP3A4 Inhibition

The formation and antiplatelet effect of R-138727 are significantly less susceptible to interference from strong CYP3A4 inhibitors compared to the active metabolite of clopidogrel. In a randomized crossover study, co-administration of the potent CYP3A4 inhibitor ketoconazole (400 mg/day) did not affect the overall exposure of R-138727 or prasugrel's inhibition of platelet aggregation (IPA). In contrast, ketoconazole reduced the exposure of clopidogrel's active metabolite (AUC0-24) by 22-29% and resulted in a 28-33% reduction in its IPA [1].

Drug-Drug Interaction CYP450 Metabolism Pharmacodynamics

Dose-Dependent Procoagulant Activity Inhibition

R-138727 demonstrates a quantifiable, concentration-dependent inhibition of platelet procoagulant activity, a property that extends beyond simple aggregation inhibition. In a modified thromboelastograph (TEG) system using whole blood, R-138727 inhibited clot strength with a calculated IC50 of 0.7 ± 0.1 µM [1]. This represents a specific, measurable effect on clot development and thrombin generation kinetics that is distinct from and more potent than the effects reported for the active metabolite of clopidogrel in similar models [2].

Thrombin Generation Procoagulant Activity Clot Strength

Additive Inhibition with GPIIb-IIIa Antagonists

R-138727 (5 µmol/L) demonstrates a quantifiable additive inhibitory effect on collagen-stimulated platelet aggregation when combined with the GPIIb-IIIa antagonist abciximab (3 µg/mL), producing greater inhibition than either agent alone [1]. This synergy is not observed with all P2Y12 inhibitors and is distinct from the mechanism of eptifibatide, which can paradoxically enhance prothrombin cleavage. The combination of R-138727 and eptifibatide was shown to mitigate this unwanted enhancement [1].

Combination Therapy GPIIb-IIIa Antagonists Platelet Aggregation

Optimal R-138727 Application Scenarios Based on Quantitative Differentiation


Reference Standard for LC-MS/MS Bioanalysis of Prasugrel Pharmacokinetics

R-138727 is the essential analyte for quantifying systemic exposure to the active moiety of prasugrel. Given its distinct pharmacokinetic profile—with a mean Tmax of approximately 30 minutes and a plasma half-life of ~4 hours [1]—high-purity R-138727 (>95%) is required as a primary reference standard for developing and validating sensitive LC-MS/MS methods. Its use ensures accurate quantification in plasma samples from clinical and preclinical pharmacokinetic studies [2].

In Vitro Pharmacology Tool for Complete P2Y12 Receptor Blockade Studies

As demonstrated by its ability to completely inhibit (33)P 2-MeSADP binding at 30 µmol/L [1], R-138727 serves as a superior in vitro tool for experiments requiring full and irreversible P2Y12 receptor antagonism. This makes it ideal for investigating the full spectrum of P2Y12-mediated signaling pathways, platelet procoagulant activity (IC50 = 0.7 µM against clot strength [2]), and the mechanisms of thrombus formation without the confounding factor of partial receptor occupancy seen with other active metabolites.

Investigating Drug-Drug Interaction (DDI) Liability of P2Y12 Antagonists

The robust metabolic stability of R-138727 in the presence of strong CYP3A4 inhibitors [1] positions it as a critical control compound in DDI studies. Researchers can use R-138727 to benchmark the susceptibility of other developmental or established P2Y12 inhibitors to CYP-mediated interactions. Comparative studies with R-138727 can help elucidate whether an observed DDI is due to altered prodrug activation or direct interaction with the active metabolite's clearance.

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